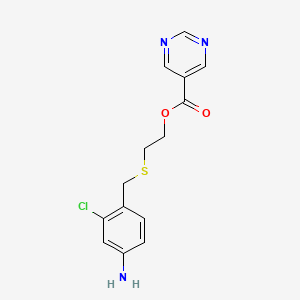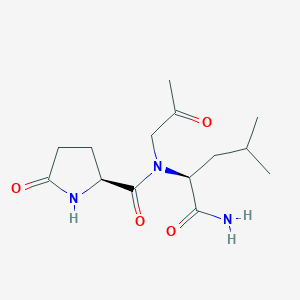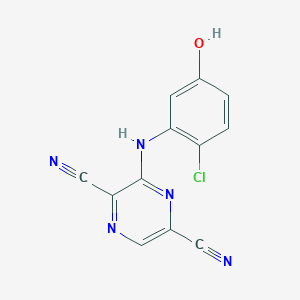
3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 2-chloro-5-hydroxyphenylamino group and two cyano groups at positions 2 and 5. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the 2-chloro-5-hydroxyphenylamino group: This step involves the reaction of the pyrazine ring with 2-chloro-5-hydroxyaniline under suitable conditions to form the desired substitution.
Addition of cyano groups: The cyano groups can be introduced through nucleophilic substitution reactions using suitable reagents such as cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyaniline: A precursor used in the synthesis of the compound.
Pyrazine-2,5-dicarbonitrile: A core structure that forms the basis of the compound.
Other pyrazine derivatives: Compounds with similar structures but different substituents, such as 2,3-dichloropyrazine or 2,5-dimethylpyrazine.
Uniqueness
3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
918410-43-2 |
|---|---|
Molecular Formula |
C12H6ClN5O |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18) |
InChI Key |
ZIYVZOMXURQYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


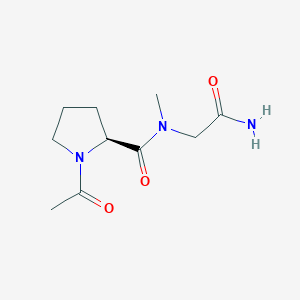
![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
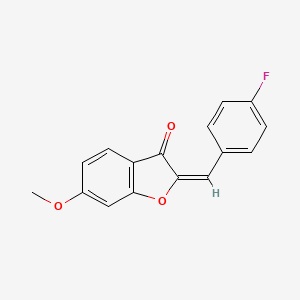
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
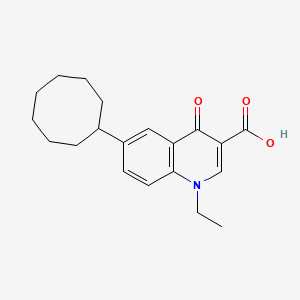
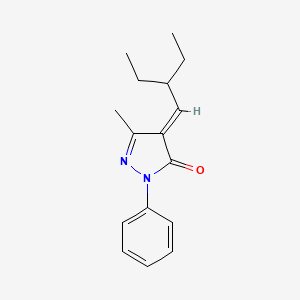
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)
